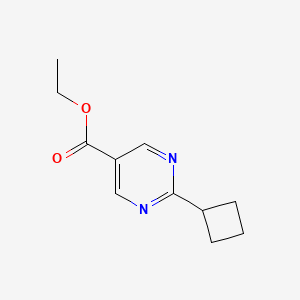
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically active molecules, including nucleotides and various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a chloro-substituted benzaldehyde with an isopropylamine derivative, followed by cyclization with a suitable reagent like urea or thiourea.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced forms.
Substitution: The chloro group in the compound can be a site for nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines.
Aplicaciones Científicas De Investigación
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-diphenylpyrimidine: Another pyrimidine derivative with similar structural features.
3-Isopropyl-6-phenylpyrimidin-4(3H)-one: Lacks the chloro substituent but shares other structural elements.
2-Chloro-6-methylpyrimidin-4(3H)-one: Similar chloro and pyrimidine structure but with a different substituent.
Uniqueness
2-Chloro-3-isopropyl-6-phenylpyrimidin-4(3H)-one is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C13H13ClN2O |
|---|---|
Peso molecular |
248.71 g/mol |
Nombre IUPAC |
2-chloro-6-phenyl-3-propan-2-ylpyrimidin-4-one |
InChI |
InChI=1S/C13H13ClN2O/c1-9(2)16-12(17)8-11(15-13(16)14)10-6-4-3-5-7-10/h3-9H,1-2H3 |
Clave InChI |
DDNHEIWIMPDCEX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C=C(N=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)









